REACTION_SMILES
|
[CH2:1]1[O:2][c:3]2[cH:4][c:5]([CH:6]=[O:7])[c:8]([N+:12](=[O:13])[O-:14])[cH:9][c:10]2[O:11]1.[CH3:27][CH2:28][OH:29].[N:15]#[C:16][CH2:17][C:18]#[N:19].[NH2:20][CH2:21][CH2:22][C:23]([OH:24])=[O:25].[OH2:26]>>[CH2:1]1[O:2][c:3]2[cH:4][c:5]([CH:6]=[C:17]([C:16]#[N:15])[C:18]#[N:19])[c:8]([N+:12](=[O:13])[O-:14])[cH:9][c:10]2[O:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cc2c(cc1[N+](=O)[O-])OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(C#N)=Cc1cc2c(cc1[N+](=O)[O-])OCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |